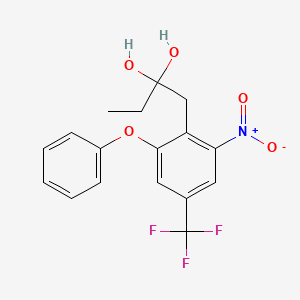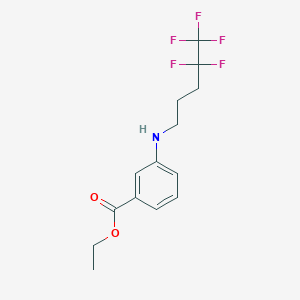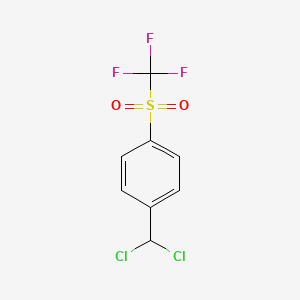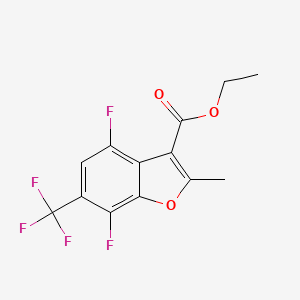![molecular formula C13H7Cl2NO2 B6311675 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% CAS No. 3950-70-7](/img/structure/B6311675.png)
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% (2,4-DCDBO) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless to yellowish crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2,4-DCDBO has been used in the synthesis of a variety of compounds and is known for its high stability and low toxicity.
Aplicaciones Científicas De Investigación
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of polymers. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been used in the synthesis of compounds used in the treatment of cancer and other diseases.
Mecanismo De Acción
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is a synthetic compound that works by forming a covalent bond with a target molecule. This covalent bond is formed by the reaction of the 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% molecule with the target molecule, which results in the formation of a new molecule. This new molecule is then able to interact with other molecules, leading to various biological and physiological effects.
Biochemical and Physiological Effects
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been shown to have anti-oxidant and anti-aging effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has several advantages and limitations for lab experiments. One of the main advantages of using 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is its high stability and low toxicity. This makes it a safe and reliable reagent for use in the laboratory. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is relatively easy to synthesize and can be stored for long periods of time without degrading. However, one of the main limitations of using 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
The use of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% in scientific research has a variety of potential future applications. One potential application is in the development of new pharmaceuticals and agrochemicals. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% could be used in the synthesis of polymers for use in a variety of applications. Finally, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% could also be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% can be synthesized from 2,4-dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% (2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%) and a variety of other compounds. The synthesis of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% can be accomplished through a simple two-step process. First, the starting materials are reacted together in a solvent to form a mixture of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% and other products. The mixture is then heated to a temperature of around 100°C to allow for the formation of the desired product. The reaction is then cooled and the desired product is isolated by precipitation or filtration.
Propiedades
IUPAC Name |
8,10-dichloro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO2/c14-7-5-8-12(9(15)6-7)18-11-4-2-1-3-10(11)16-13(8)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDALQLBRKNXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)




![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)